1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea
Overview
Description
“1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring .Molecular Structure Analysis
The molecular formula of “1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea” is C4H4N4O3 . Its average mass is 156.100 Da and its monoisotopic mass is 156.028336 Da .Physical And Chemical Properties Analysis
The compound has a density of 2.2±0.1 g/cm3 . Its molar refractivity is 32.1±0.5 cm3 . It has 7 H bond acceptors and 4 H bond donors . Its polar surface area is 114 Å2 . Its polarizability is 12.7±0.5 10-24 cm3 . Its surface tension is 124.4±7.0 dyne/cm . Its molar volume is 71.1±7.0 cm3 .Scientific Research Applications
Molecular Rearrangements and Synthesis
- The compound is involved in molecular rearrangements to create new indole and imidazolinone derivatives, as shown in a study by Klásek, Lyčka, and Holčapek (2007) in "Tetrahedron" (Klásek, Lyčka, & Holčapek, 2007).
Imidazole Derivatives Reactivity
- New imidazole derivatives have been synthesized, characterized, and their reactivity studied, including computational and spectroscopic methods. This was explored by Hossain et al. (2018) in "Journal of Molecular Structure" (Hossain et al., 2018).
Applications in Synthesis of Glycolurils
- Glycolurils, which have applications in various scientific fields, are synthesized using methods involving compounds related to 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, as discussed by Kravchenko, Baranov, and Gazieva (2018) in "Russian Chemical Reviews" (Kravchenko, Baranov, & Gazieva, 2018).
Characterization and Chemistry
- The compound has been characterized and its chemistry analyzed in the context of cosmetic preservatives, according to Lehmann et al. (2006) in "Contact Dermatitis" (Lehmann et al., 2006).
Antimicrobial Evaluation
- Novel derivatives containing this compound have been synthesized and evaluated for antimicrobial properties, as found by Rani et al. (2014) in "IOSR Journal of Applied Chemistry" (Rani et al., 2014).
Pharmacological Evaluation
- Synthesized derivatives of this compound have been evaluated for their potential in central nervous system activity, as explored by Szacon et al. (2016) in "Molecules" (Szacon et al., 2016).
Catalytic Reactions
- The compound has been used in catalytic reactions for the synthesis of nitrogen heterocycles, as researched by Bender and Widenhoefer (2006) in "Organic Letters" (Bender & Widenhoefer, 2006).
Future Directions
properties
IUPAC Name |
(2,5-dioxoimidazol-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAONEQLPARJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=NC(=O)N1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425870 | |
Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea | |
CAS RN |
105245-87-2 | |
Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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